Oxetan-3-yl 2-amino-3-methylbenzoate
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Overview
Description
Oxetan-3-yl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C11H13NO3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-yl 2-amino-3-methylbenzoate, often involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the Paternò−Büchi [2+2] photocycloaddition, which forms the oxetane ring through a photochemical reaction .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-yl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-one derivatives, while substitution reactions can yield various substituted oxetane compounds .
Scientific Research Applications
Oxetan-3-yl 2-amino-3-methylbenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and reactivity.
Mechanism of Action
The mechanism by which Oxetan-3-yl 2-amino-3-methylbenzoate exerts its effects involves its interaction with molecular targets through its oxetane ring. The ring strain and electronic properties of the oxetane moiety allow it to participate in various chemical reactions, facilitating its binding to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in similar applications.
3,3-Dimethyloxetane: Another oxetane compound with different substituents that affect its reactivity and applications.
Uniqueness
Oxetan-3-yl 2-amino-3-methylbenzoate is unique due to the presence of both the oxetane ring and the 2-amino-3-methylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
151695-58-8 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.229 |
IUPAC Name |
oxetan-3-yl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3 |
InChI Key |
XQRWAQOSHXIXSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N)C(=O)OC2COC2 |
Synonyms |
Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI) |
Origin of Product |
United States |
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